Brombuterol D9
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Overview
Description
Brombuterol D9 is a deuterium-labeled compound, specifically a deuterated form of Brombuterol. It is a β-adrenergic receptor agonist, which means it stimulates β-adrenergic receptors, leading to various physiological effects. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brombuterol D9 involves the incorporation of deuterium atoms into the Brombuterol molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor that contains the desired functional groups.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents.
Final Product Formation: The final step involves the formation of the this compound molecule, ensuring that the deuterium atoms are correctly positioned.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic labeling.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic purity and chemical integrity of the final product
Chemical Reactions Analysis
Types of Reactions
Brombuterol D9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Brombuterol D9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving β-adrenergic receptors to understand their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceutical products
Mechanism of Action
Brombuterol D9 exerts its effects by stimulating β-adrenergic receptors. This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, resulting in physiological responses such as smooth muscle relaxation and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Brombuterol: The non-deuterated form of Brombuterol D9, also a β-adrenergic receptor agonist.
Clenbuterol: Another β-adrenergic receptor agonist with similar pharmacological effects.
Salbutamol: A widely used β-adrenergic receptor agonist in the treatment of asthma and other respiratory conditions.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential .
Properties
Molecular Formula |
C12H18Br2N2O |
---|---|
Molecular Weight |
375.15 g/mol |
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol |
InChI |
InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
PLFUBWPEUSILSL-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O |
Origin of Product |
United States |
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